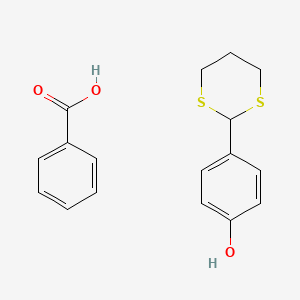
Benzoic acid;4-(1,3-dithian-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;4-(1,3-dithian-2-yl)phenol is an organic compound with the molecular formula C17H18O3S2 It is a derivative of benzoic acid and contains a 1,3-dithiane ring attached to a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-(1,3-dithian-2-yl)phenol typically involves the reaction of 4-hydroxybenzoic acid with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;4-(1,3-dithian-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The 1,3-dithiane ring can be reduced to form thiol or sulfide derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;4-(1,3-dithian-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid;4-(1,3-dithian-2-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The 1,3-dithiane ring and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid;4-(1,3-dithian-2-yl)phenol: Contains a 1,3-dithiane ring and phenol group.
4-(1,3-dithian-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
4-(1,3-dithian-2-yl)phenol: Lacks the benzoic acid moiety.
Uniqueness
This compound is unique due to the presence of both a 1,3-dithiane ring and a phenol group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
586968-96-9 |
|---|---|
Formule moléculaire |
C17H18O3S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
benzoic acid;4-(1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C10H12OS2.C7H6O2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;8-7(9)6-4-2-1-3-5-6/h2-5,10-11H,1,6-7H2;1-5H,(H,8,9) |
Clé InChI |
FGUMNZZYYSFTMM-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



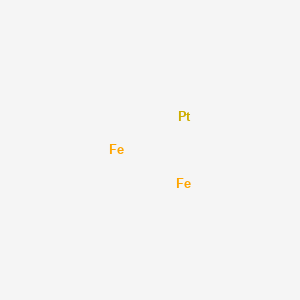

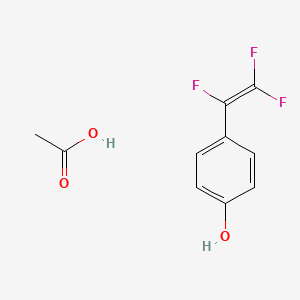
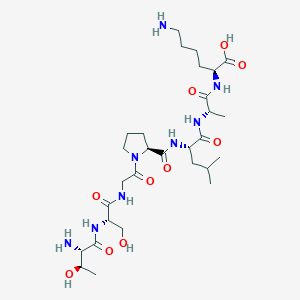

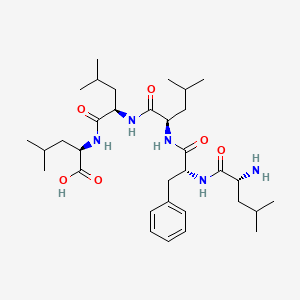
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
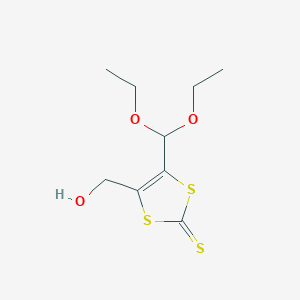
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
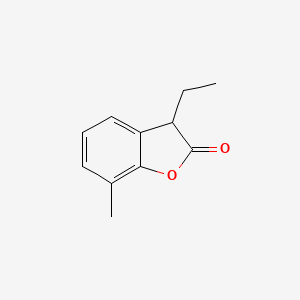
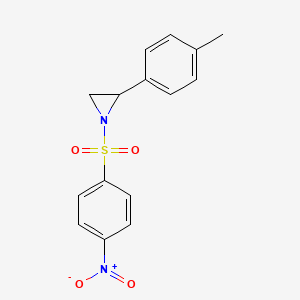
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
